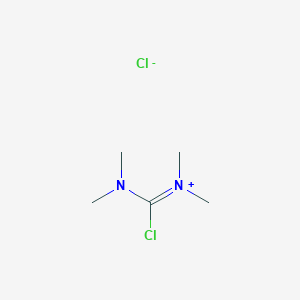

Chloro-bis(dimethylamino)-methylium chloride

Description

Propriétés

IUPAC Name |

[chloro(dimethylamino)methylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN2.ClH/c1-7(2)5(6)8(3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMLSXCBFHQUTH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Chloro-bis(dimethylamino)-methylium chloride" properties and characteristics

Executive Summary

Chloro-bis(dimethylamino)-methylium chloride (CAS: 13825-97-3), commonly referred to as TCF-Cl or Tetramethylchloroformamidinium chloride , is a potent electrophilic chlorinating and dehydrating reagent. Structurally, it represents a "tamed" phosgene equivalent, stabilized by the resonance of two dimethylamino groups.

Unlike its more shelf-stable counterpart TCFH (the hexafluorophosphate salt), TCF-Cl serves a distinct role in organic synthesis: it is the active chloride donor required for the neutral conversion of carboxylic acids to acid chlorides. While TCFH is preferred for peptide coupling via active esters, TCF-Cl is the reagent of choice when the objective is the generation of highly reactive acid chlorides without the acidic byproducts associated with Thionyl Chloride (

This guide details the synthesis, handling, and application of TCF-Cl, focusing on its utility in processing acid-sensitive substrates in drug development.

Physicochemical Profile

TCF-Cl is an extremely hygroscopic salt. Its utility is defined by the balance between its high reactivity toward nucleophiles (carboxylates, alcohols) and its instability in moist air.

| Property | Data |

| IUPAC Name | [Chloro(dimethylamino)methylene]-dimethylammonium chloride |

| Common Abbreviations | TCF-Cl, TCF, Tetramethylchloroformamidinium chloride |

| CAS Number | 13825-97-3 |

| Molecular Formula | |

| Molecular Weight | 171.07 g/mol |

| Appearance | White to off-white crystalline solid (hygroscopic) |

| Solubility | Soluble in DCM, MeCN, DMF.[1] Reacts violently with water.[2][3] |

| Melting Point | ~110–112 °C (dec) |

| Active Species | Chloro-N,N,N',N'-tetramethylformamidinium cation |

| Byproduct | Tetramethylurea (TMU) - Neutral, water-soluble, easily removed. |

Synthesis & Preparation (The "Green" Route)

While historically prepared using phosgene, modern laboratories utilize Oxalyl Chloride to generate TCF-Cl from Tetramethylurea (TMU). This method is self-validating: the reaction is driven by the evolution of gases (

Protocol: Synthesis of TCF-Cl

Safety: Perform in a well-ventilated fume hood. Oxalyl chloride is toxic.[3][4][5]

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.

-

Reagents:

-

Tetramethylurea (TMU): 10.0 mmol (1.16 g)

-

Oxalyl Chloride: 11.0 mmol (1.40 g)

-

Solvent: Anhydrous Dichloromethane (DCM) or Hexanes (20 mL).

-

-

Procedure:

-

Dissolve TMU in the solvent and cool to 0°C.

-

Add Oxalyl Chloride dropwise over 15 minutes.

-

Observation Point: Vigorous gas evolution (

) will occur. -

Allow the mixture to warm to room temperature and stir for 2 hours (or until gas evolution ceases).

-

-

Isolation:

-

If using Hexanes: The product precipitates as a white solid. Filter under nitrogen.

-

If using DCM: Concentrate in vacuo to yield the solid.[6]

-

Note: Freshly prepared TCF-Cl is often used immediately as a solution in DCM for subsequent steps to avoid hydrolysis.

-

Mechanistic Visualization: Synthesis

Figure 1: Synthesis of TCF-Cl via the Oxalyl Chloride route. The evolution of CO and CO2 drives the equilibrium to completion.

Mechanistic Principles: Acid Chloride Formation

The primary value of TCF-Cl in drug development is the conversion of Carboxylic Acids (

Why this matters:

-

Thionyl Chloride (

): Generates -

TCF-Cl: The byproduct is Tetramethylurea (neutral). The proton is scavenged by the chloride to form HCl, but if a mild base (collidine/pyridine) is used, the system remains buffered.

Mechanism[8][9][10][11][12]

-

Activation: The carboxylate attacks the central carbon of the TCF cation.

-

Displacement: Tetramethylurea is expelled as a leaving group.

-

Chloride Attack: The chloride counter-ion attacks the activated carbonyl, yielding the acid chloride.

Figure 2: Mechanism of Acid Chloride formation. TCF-Cl acts as a chloride transfer agent, activating the acid and supplying the nucleophile.

Applications in Drug Development

A. Neutral Synthesis of Acid Chlorides

For substrates containing acid-labile groups (e.g., Boc-protected amino acids), TCF-Cl is superior to standard chlorinating agents.

-

Protocol:

-

Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

-

Add TCF-Cl (1.1 equiv) at 0°C.

-

Stir for 30–60 mins.

-

Validation: Monitor by TLC (conversion of acid to less polar species) or quench an aliquot with MeOH to check for Methyl Ester formation by LCMS.

-

Use the solution directly for coupling with amines or alcohols.

-

B. Peptide Coupling (The TCFH Connection)

While TCF-Cl can be used for coupling, the hexafluorophosphate salt (TCFH ) is often preferred for storage stability. However, TCF-Cl is the active species generated in situ when using TCFH with a chloride source (like LiCl) or when the acid chloride mechanism is desired over the active ester mechanism.

-

Difficult Couplings: For sterically hindered N-methylated amino acids, TCF-Cl (or TCFH + NMI) generates the highly reactive N-acyl imidazolium intermediate (if N-methylimidazole is used as base), which is more reactive than the OBt/OAt esters generated by HATU.

C. Dehydration Reactions

TCF-Cl is a potent dehydrating agent due to the high affinity of the amidinium center for oxygen.

-

Primary Amides

Nitriles: Reaction in mild base. -

Formamides

Isonitriles: Key for multicomponent reactions (e.g., Ugi/Passerini).

Handling, Safety & Stability

Critical Hazard: Moisture Sensitivity

TCF-Cl is hygroscopic and hydrolyzes rapidly in moist air to release HCl gas and Tetramethylurea.

-

Storage: Must be stored under Argon/Nitrogen at -20°C.

-

Handling: Weigh in a glovebox or use Schlenk techniques. If the white solid turns into a sticky paste, it has hydrolyzed and should be discarded (or recrystallized if only surface contamination).

Toxicity[2][3][8][13]

-

Tetramethylurea (Byproduct): Teratogenic.[7] Handle all waste streams as hazardous reproductive toxins.

-

Corrosivity: The salt itself causes severe skin burns and eye damage.

Comparison: TCF-Cl vs. TCFH

| Feature | TCF-Cl (Chloride Salt) | TCFH ( |

| Stability | Low (Hygroscopic) | High (Air Stable) |

| Primary Use | Acid Chloride Synthesis | Peptide Coupling (Active Ester) |

| Atom Economy | Higher (smaller anion) | Lower (large |

| Reactivity | Reacts directly to form R-COCl | Requires additive or forms R-CO-Im |

References

-

Fujisawa, T., et al. "Direct synthesis of acid chlorides from carboxylic acids using N,N,N',N'-tetramethylchloroformamidinium chloride." Chemistry Letters, vol. 11, no. 12, 1982, pp. 1891-1894.

-

Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, vol. 20, no. 14, 2018, pp. 4218–4222.

-

PubChem. "Chloro-bis(dimethylamino)-methylium chloride (Compound)."[8] National Library of Medicine.

-

Organic Syntheses. "General methods for the preparation of acid chlorides." (Contextual reference for Oxalyl Chloride usage).

-

e-EROS Encyclopedia of Reagents for Organic Synthesis. "Tetramethylchloroformamidinium Chloride."

Sources

- 1. Bis(2-chloroethyl)methylamine [webbook.nist.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. TCFH - Wikipedia [en.wikipedia.org]

- 8. Chloro-bis(dimethylamino)-methylium chloride | C5H12Cl2N2 | CID 11019310 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Role and Utility of Chloro-bis(dimethylamino)-methylium chloride

An In-Depth Technical Guide to the Synthesis and Preparation of Chloro-bis(dimethylamino)-methylium chloride

Chloro-bis(dimethylamino)-methylium chloride, also known by several synonyms including N,N,N′,N′-Tetramethylchloroformamidinium chloride and as a Vilsmeier-type reagent, is a highly reactive and versatile compound in modern organic synthesis.[1][2][3] This white to light-yellow crystalline solid is prized for its potent electrophilic character, which makes it an invaluable tool for a range of chemical transformations.[2] Its primary applications include acting as a powerful dehydrating agent for esterifications and amidations, facilitating the synthesis of nitrogen-rich heterocycles, and serving as a key reagent in Vilsmeier-Haack-type formylation reactions.[2][4][5][6][7][8][9]

Due to its reactivity, particularly its hygroscopic nature, the synthesis and handling of this reagent require meticulous attention to technique and a thorough understanding of the underlying chemistry.[1][2] This guide provides field-proven, in-depth protocols for its preparation, explains the mechanistic rationale behind the synthesis, and outlines the critical safety and handling procedures necessary for its successful and safe implementation in a research or drug development setting.

Core Synthesis Methodologies

The preparation of Chloro-bis(dimethylamino)-methylium chloride can be achieved through several reliable routes. The choice of method often depends on the available starting materials, scale, and safety infrastructure of the laboratory. We will detail the most common and efficient protocols.

Protocol 1: Synthesis from Tetramethylurea and Oxalyl Chloride

This is one of the most direct and high-yielding methods. The reaction leverages the high reactivity of oxalyl chloride to activate tetramethylurea. The choice of an acid chloride like oxalyl chloride is causal; it provides a highly electrophilic center that is readily attacked by the nucleophilic oxygen of the urea. The subsequent decomposition of the intermediate drives the reaction to completion, forming the stable iminium salt.

Experimental Protocol:

-

System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride or argon/nitrogen inlet to ensure strictly anhydrous conditions.

-

Reagent Charging: Charge the flask with N,N,N′,N′-tetramethylurea (1.0 eq) and a suitable anhydrous solvent such as toluene or dichloromethane.[10]

-

Addition of Oxalyl Chloride: Dissolve oxalyl chloride (1.2-1.4 eq) in the same anhydrous solvent and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred solution of tetramethylurea at room temperature.[10] An exothermic reaction with gas evolution (CO and CO₂) will be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for approximately 2-3 hours to ensure the reaction goes to completion.[10]

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If precipitation is incomplete, anhydrous diethyl ether can be added to induce further precipitation of the salt.[10]

-

Purification: Collect the precipitated solid by filtration under an inert atmosphere (e.g., in a glove box or using Schlenk techniques). Wash the solid with several portions of anhydrous diethyl ether to remove any unreacted starting materials and byproducts.[10]

-

Drying: Dry the resulting white to pale-yellow solid under high vacuum. The product is highly hygroscopic and must be stored under an inert atmosphere.[1][10]

Protocol 2: Synthesis from Dimethylformamide (DMF) and Thionyl Chloride

This method represents a classic approach to generating Vilsmeier-type reagents. Thionyl chloride acts as the chlorinating and dehydrating agent, converting DMF into the electrophilic chloroiminium species. The stoichiometry in this reaction is critical; an excess of DMF is typically used to drive the reaction and achieve a reasonable yield.[1]

Experimental Protocol:

-

System Preparation: In a well-ventilated fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with a sodium hydroxide solution) to handle the evolution of HCl and SO₂ gases.

-

Reagent Charging: Charge the flask with anhydrous dimethylformamide (DMF) (3.0 eq).

-

Addition of Thionyl Chloride: Cool the DMF in an ice bath. Add thionyl chloride (1.0 eq) dropwise via the dropping funnel to the cooled and stirred DMF. The reaction is exothermic and generates significant amounts of gas. Maintain a slow addition rate to control the reaction temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture (e.g., to 40-50°C) for 1-2 hours.

-

Isolation and Purification: Cool the reaction mixture. The product can be precipitated by the addition of an anhydrous non-polar solvent like diethyl ether. Collect the solid by filtration, wash thoroughly with anhydrous diethyl ether, and dry under high vacuum. The resulting N,N,N′,N′-Tetramethylformamidinium chloride is a precursor that can be further chlorinated if the target molecule is specifically the chloroformamidinium salt, though for many applications as a Vilsmeier reagent, this initial product suffices.[1]

Mechanistic Insight: Formation of the Electrophilic Cation

The synthesis of Chloro-bis(dimethylamino)-methylium chloride from tetramethylurea and oxalyl chloride proceeds through a well-defined mechanism. The core of the transformation is the activation of the urea carbonyl group, followed by an intramolecular rearrangement that eliminates stable gaseous byproducts, providing a strong thermodynamic driving force for the reaction.

Caption: Mechanism of formation from tetramethylurea.

Physicochemical and Characterization Data

Proper identification and confirmation of the synthesized product are essential. The following table summarizes the key properties of Chloro-bis(dimethylamino)-methylium chloride.

| Property | Value | Reference(s) |

| IUPAC Name | [chloro(dimethylamino)methylidene]-dimethylazanium chloride | [3] |

| Molecular Formula | C₅H₁₂Cl₂N₂ | [3][11] |

| Molar Mass | 171.07 g/mol | [3] |

| Appearance | White to light-yellow, crystalline, hygroscopic solid | [1][2] |

| CAS Number | 13829-06-6 | [3] |

| Melting Point | 130–139 °C | [2] |

Critical Safety, Handling, and Storage Protocols

The successful application of this reagent is contingent upon strict adherence to safety protocols. Both the precursors and the final product possess significant hazards.

Hazard Identification:

-

Precursors: Reagents like phosgene, oxalyl chloride, and thionyl chloride are extremely toxic, corrosive, and react violently with water.[12][13] All manipulations must be performed in a certified chemical fume hood.[12]

-

Product: Chloro-bis(dimethylamino)-methylium chloride is corrosive and causes severe skin burns and eye damage.[14][15] It is highly hygroscopic and can react with moisture in the air.[1][2]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical safety goggles along with a face shield at all times.[14][16][17]

Handling Procedures:

-

Inert Atmosphere: All operations involving the solid product should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[15]

-

Ventilation: Ensure all work is performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17]

-

Avoid Contact: Prevent any contact with skin, eyes, or clothing.[14] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16]

Storage:

-

Store the reagent in a tightly sealed container, preferably within a desiccator or a glove box.[2][15]

-

The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, strong bases, and oxidizing agents.[15][17]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][16]

-

Skin Contact: Remove all contaminated clothing and wash the skin thoroughly with soap and water. Seek medical attention if irritation persists.[14][16]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

References

-

N,N,N′,N′-Tetramethylformamidinium chloride - Wikipedia. Available at: [Link]

-

N ,N ,N ′,N ′-Tetramethylformamidinium chloride - Grokipedia. Available at: [Link]

-

A Convenient Laboratory Preparation of N,N-Dimethyl-dichloro-methylene-iminium Chloride (Phosgene-iminium chloride) - Taylor & Francis. Available at: [Link]

-

N,N,N′,N′-Tetramethylchloroformamidinium chloride - ResearchGate. Available at: [Link]

-

Propenylamine, 1-chloro-N,N,2-trimethyl - Organic Syntheses Procedure. Available at: [Link]

-

A convenient laboratory preparation of n,n-dimethyl- dichloro-methylene-iminium chloride (phosgene-iminium chloride). Synthetic Communications, 20(18), 2769-2773. Available at: [Link]

-

7.1 Synthesis of Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) (7)[18] Step 1 - Refubium. Available at: [Link]

-

Synthesis Using Vilsmeier Reagents - ResearchGate. Available at: [Link]

-

Crystal structure of N,N,N',N'-tetramethylchloroformamidinium chloride, [C5H12N2Cl]Cl. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

Chloro-bis(dimethylamino)-methylium chloride | C5H12Cl2N2 | CID 11019310 - PubChem. Available at: [Link]

-

β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses Procedure. Available at: [Link]

-

2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry. Available at: [Link]

-

(Chloromethylene)Dimethylammonium Chloride: A Highly Efficient Reagent for the Synthesis of β-Lactams from β-Amino Acids - ResearchGate. Available at: [Link]

Sources

- 1. N,N,N′,N′-Tetramethylformamidinium chloride - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Chloro-bis(dimethylamino)-methylium chloride | C5H12Cl2N2 | CID 11019310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier Reagent - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. researchgate.net [researchgate.net]

- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 11. Page loading... [wap.guidechem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. tandfonline.com [tandfonline.com]

The Chloroformamidinium Salt: A Versatile Reagent in Modern Organic Synthesis

A Technical Guide to the Mechanism of Action of Chloro-bis(dimethylamino)-methylium Chloride

Abstract

Chloro-bis(dimethylamino)-methylium chloride, a prominent member of the chloroformamidinium salt family, stands as a highly reactive and versatile reagent in contemporary organic synthesis. Often generated in situ and recognized under the broader term "Vilsmeier reagent," its utility extends beyond the classical Vilsmeier-Haack formylation to encompass key roles as a potent coupling agent in peptide synthesis and as an efficient dehydrating agent. This technical guide provides an in-depth exploration of the core mechanisms of action of chloro-bis(dimethylamino)-methylium chloride, offering researchers, scientists, and drug development professionals a detailed understanding of its reactivity. The narrative synthesizes mechanistic insights with field-proven experimental protocols, ensuring both theoretical comprehension and practical applicability. Key applications, including electrophilic aromatic substitution, amide bond formation, and dehydration reactions, are elucidated with detailed step-by-step methodologies and visual diagrams to clarify complex chemical transformations.

Introduction: Defining the Reagent

Chloro-bis(dimethylamino)-methylium chloride, with the chemical formula C₅H₁₂Cl₂N₂, is an organic salt that plays a pivotal role as a reactive intermediate in a multitude of chemical transformations.[1] While its formal name is [chloro(dimethylamino)methylidene]-dimethylazanium chloride, it is more commonly known by several synonyms, including tetramethylchloroformamidinium chloride.[2] This compound is a key example of a Vilsmeier reagent, a class of chloroiminium salts that are potent electrophiles.[3][4]

Typically, chloro-bis(dimethylamino)-methylium chloride is not isolated but is generated in situ from the reaction of a substituted amide, most frequently N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride.[4] The resulting chloroiminium salt is a white, hygroscopic solid soluble in polar organic solvents.[4] Due to its reactivity and thermal instability, it is almost always prepared and used immediately in the same reaction vessel.[4]

The core reactivity of this reagent stems from its highly electrophilic central carbon atom, which is susceptible to attack by a wide range of nucleophiles. This fundamental property underpins its diverse applications in organic synthesis.

The Vilsmeier-Haack Reaction: A Cornerstone of Formylation

The most well-documented application of chloro-bis(dimethylamino)-methylium chloride is as the key electrophile in the Vilsmeier-Haack reaction.[5] This reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, yielding aldehydes that are crucial intermediates in the synthesis of numerous pharmaceuticals and biologically active molecules.[5][6]

Mechanism of Action

The Vilsmeier-Haack reaction proceeds through a well-defined, multi-step mechanism:

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloro-bis(dimethylamino)-methylium cation, the Vilsmeier reagent.[4]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic or heteroaromatic substrate then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step results in the formation of an iminium salt intermediate and temporarily disrupts the aromaticity of the ring system.[7]

-

Aromatization: A base, often the displaced DMF or another species in the reaction mixture, abstracts a proton from the ring, restoring aromaticity.

-

Hydrolysis: The final step involves the addition of water during the reaction work-up. The iminium salt is hydrolyzed to yield the corresponding aryl aldehyde as the final product.[7]

Visualization of the Vilsmeier-Haack Mechanism

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Formylation of Indole

The formylation of indole at the C3 position to yield indole-3-carboxaldehyde is a classic example of the Vilsmeier-Haack reaction.[6]

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium carbonate solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with a stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Vilsmeier Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (1.0 equivalent) dropwise to the stirred DMF solution via the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.[4]

-

Formylation Reaction: In a separate flask, dissolve the indole in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for 5-8 hours.[6]

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is alkaline.[6]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. If a precipitate does not form, extract the aqueous mixture with DCM or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude indole-3-carboxaldehyde can be further purified by recrystallization.[6]

Peptide Coupling: An Alternative to Carbodiimides

Chloroformamidinium salts, particularly the hexafluorophosphate salt of chloro-bis(dimethylamino)-methylium (TCFH), have emerged as potent coupling reagents in peptide synthesis, offering an alternative to traditional carbodiimides like dicyclohexylcarbodiimide (DCC).[1] They are valued for their ability to facilitate amide bond formation under mild conditions.

Mechanism of Action

The mechanism of peptide coupling mediated by chloroformamidinium salts involves the activation of a carboxylic acid to a highly reactive intermediate.

-

Activation of the Carboxylic Acid: The carboxylate anion of an N-protected amino acid attacks the electrophilic carbon of the chloroformamidinium salt. This results in the formation of a highly reactive acyloxyamidinium intermediate.

-

Nucleophilic Attack by the Amine: The free amino group of a second amino acid or peptide then acts as a nucleophile, attacking the carbonyl carbon of the activated ester.

-

Amide Bond Formation and Byproduct Release: This attack leads to the formation of the desired peptide bond and the release of a stable, water-soluble tetramethylurea byproduct, which simplifies purification. The driving force for this process is the formation of the highly stable urea.

A key advantage of this method is that the activation can lead to the in situ formation of acid chlorides, which are highly potent acylating agents.[1]

Visualization of the Peptide Coupling Mechanism

Caption: Mechanism of Peptide Coupling via Chloroformamidinium Salt.

Comparative Performance and Racemization

A critical parameter in peptide synthesis is the suppression of racemization at the chiral α-carbon of the amino acid. While highly reactive, chloroformamidinium reagents can present a risk of racemization. However, studies have shown that under optimized conditions, the epimerization can be kept to a minimum, often below 1%.[1] In comparative studies, the TCFH-N-methylimidazole (NMI) system has been shown to outperform other common coupling reagents like HATU and TFFH in the acylation of certain amines, with significantly lower levels of epimerization compared to reagents like PyBrOP.[1]

| Coupling Reagent System | Substrate | Yield | Racemization/Epimerization | Reference |

| TCFH/NMI | α-methyl phenylacetic acid + 4-aminobenzonitrile | High | < 1% | [1] |

| PyBrOP | α-methyl phenylacetic acid + 4-aminobenzonitrile | - | 9% | [1] |

| DCC/HOBt | Z-Ala-His-Pro-OH + Fmoc-His(τ-Trt)-OH | - | 2.8% d-His | [8] |

| HATU | Hindered Couplings | Generally High | Low with additives |

Experimental Protocol: General Amide Synthesis

This protocol outlines a general procedure for amide bond formation using a chloroformamidinium salt.

Materials:

-

Carboxylic Acid

-

Amine

-

Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TCFH)

-

N-methylimidazole (NMI) or other suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Standard work-up and purification reagents

Procedure:

-

Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in an anhydrous solvent, add the base (e.g., NMI, 2.0-3.0 equivalents).

-

Addition of Coupling Reagent: Add TCFH (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Dehydration Reactions: Synthesis of Nitriles

Chloroformamidinium salts are also effective dehydrating agents, capable of converting primary amides into nitriles under mild conditions.[9] This transformation is valuable for the synthesis of a wide range of cyano-containing compounds.

Mechanism of Action

The dehydration of a primary amide to a nitrile using a Vilsmeier-type reagent is believed to proceed through the following steps:

-

O-Activation: The nucleophilic oxygen of the primary amide attacks the electrophilic carbon of the chloroformamidinium salt, forming a reactive intermediate.

-

Proton Abstraction: A base present in the reaction mixture (such as a tertiary amine or the byproduct from the reagent formation) abstracts a proton from the amide nitrogen.

-

Elimination: An E2-like elimination occurs, where the activated oxygen species departs, and the second proton on the nitrogen is removed, leading to the formation of the carbon-nitrogen triple bond of the nitrile.

Visualization of the Dehydration Mechanism

Caption: Mechanism of Primary Amide Dehydration to a Nitrile.

Experimental Protocol: Dehydration of Benzamide to Benzonitrile

This protocol provides a general method for the dehydration of a primary amide to a nitrile using a Vilsmeier reagent.

Materials:

-

Primary Amide (e.g., Benzamide)

-

Vilsmeier Reagent (prepared in situ from DMF and POCl₃ or oxalyl chloride)

-

Sodium Acetate or other mild base

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Standard work-up and purification reagents

Procedure:

-

Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent in situ as described in section 2.3.

-

Amide Addition: Add the primary amide (1.0 equivalent) to the solution of the Vilsmeier reagent at room temperature.

-

Base Addition: Add a mild base such as sodium acetate (2.0-3.0 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into cold water and extract with an organic solvent.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude nitrile can be purified by distillation or column chromatography.

Conclusion

Chloro-bis(dimethylamino)-methylium chloride and its related chloroformamidinium salts are powerful and versatile reagents in organic synthesis. Their high electrophilicity enables a range of important transformations, including the Vilsmeier-Haack formylation, efficient peptide coupling, and the dehydration of primary amides to nitriles. A thorough understanding of the underlying mechanisms of action is crucial for the effective application of these reagents and for the optimization of reaction conditions to achieve high yields and minimize side reactions such as racemization. The experimental protocols provided in this guide serve as a practical foundation for researchers to harness the synthetic potential of this important class of reagents in their own work. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the fields of medicinal chemistry and materials science, the utility of chloroformamidinium salts is poised to expand even further.

References

- Benchchem. (2025).

- Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Journal of the Heterocyclic Chemistry.

- ResearchGate. (2025). N,N,N′,N′-Tetramethylchloroformamidinium Chloride-Mediated Cyclizations of β-Oxo Amides: Facile and Divergent One-Pot Synthesis of Substituted 2H-Pyrans, 4H-Pyrans and Pyridin-2(1H)-ones.

- Grokipedia. (n.d.). N,N,N′,N′-Tetramethylformamidinium chloride.

- ACS Publications. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry.

-

Refubium. (n.d.). 7.1 Synthesis of Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) (7)[2] Step 1.

- Benchchem. (2025).

- Wikipedia. (n.d.). N,N,N′,N′-Tetramethylformamidinium chloride.

- ResearchGate. (n.d.). N,N,N′,N′-Tetramethylchloroformamidinium chloride.

- PubChem. (n.d.). Chloro-bis(dimethylamino)-methylium chloride.

- Organic Syntheses. (2024).

- Asian Journal of Organic & Medicinal Chemistry. (n.d.). Ionic Liquid Based Vilsmeier Reagent as Dehydrating Reagent for Generation of Ketenes and Their in situ Cycloaddition Reactions.

- Wikipedia. (n.d.). Vilsmeier reagent.

- SID. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its.

- ACS Publications. (2021).

- Thieme. (n.d.). 3.8 Uronium/Guanidinium Salts.

- Thieme. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide.

- ResearchGate. (2011).

- Benchchem. (2025). physical and chemical properties of Vilsmeier's reagent.

- Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.

- Scientific Research Publishing. (n.d.).

- Benchchem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.

- Benchchem. (2025).

- ChemScene. (n.d.). ({[(dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride.

- ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents.

- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.

- Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.

- ResearchGate. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non.

- Luxembourg Bio Technologies. (2020). TCFH – a safe, affordable reagent for ester and difficult amide synthesis.

- InScight. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action.

- PMC. (n.d.).

- CHIMIA. (n.d.). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides.

- University of Rochester. (2026). Tips & Tricks: Drying Methods.

- Scribd. (n.d.).

- Thieme. (n.d.). 3.8 Uronium/Guanidinium Salts.

- Organic Chemistry Portal. (2001). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions.

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. mitegen.com [mitegen.com]

- 5. Studies on racemization during couplings using a series of model tripeptides involving activated residues with unfunctionalized side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chimia.ch [chimia.ch]

- 9. researchgate.net [researchgate.net]

"Chloro-bis(dimethylamino)-methylium chloride" molecular structure and formula

Synonyms: Tetramethylchloroformamidinium Chloride (TCFC), Vilsmeier-Haack-Type Amidinium Salt

CAS Registry Number: 13829-06-6

Formula:

Executive Summary

Chloro-bis(dimethylamino)-methylium chloride (TCFC) is a highly electrophilic amidinium salt that serves as a potent activation reagent in organic synthesis. Structurally analogous to the Vilsmeier-Haack reagent, TCFC is distinguished by its bis-amino stabilization, which modulates its reactivity, making it a "tunable" electrophile for the conversion of carboxylic acids to acid chlorides, the activation of alcohols, and the synthesis of heterocycles.

This guide details the molecular architecture, physiochemical properties, and mechanistic utility of TCFC, providing researchers with the protocols necessary to deploy it effectively in drug discovery and peptide coupling workflows.

Molecular Architecture & Physiochemical Properties

Structural Analysis

The core of TCFC is the chloro-bis(dimethylamino)-methylium cation . The central carbon atom is

-

Cationic Resonance: The positive charge is delocalized across the

triad, imparting significant double-bond character to the -

Counter-ion Interaction: The chloride anion (

) exists in an ionic lattice with the cation. In solution, the degree of ion pairing depends on the solvent dielectric constant (e.g., tight ion pairs in

Physiochemical Specifications

| Property | Specification | Notes |

| Appearance | White to pale yellow crystalline solid | Highly hygroscopic; hydrolyzes rapidly in moist air. |

| Melting Point | 130–139 °C (dec.) | Decomposition releases toxic fumes ( |

| Solubility | Soluble in MeCN, DMF, | Insoluble in non-polar ethers ( |

| Reactivity Class | Hard Electrophile | Reacts preferentially with hard nucleophiles (oxygen). |

Synthesis & Manufacturing Protocol

The synthesis of TCFC is a self-validating protocol involving the chlorination of Tetramethylurea (TMU). The evolution of gases (

Reagents:

-

Tetramethylurea (TMU) [CAS: 632-22-4]

-

Oxalyl Chloride [CAS: 79-37-8] (Preferred over Phosgene for safety)

-

Solvent: Anhydrous Toluene or

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under

atmosphere. -

Addition: Dissolve TMU (1.0 eq) in anhydrous toluene. Cool to 0°C.[2]

-

Activation: Add Oxalyl Chloride (1.1 eq) dropwise.

-

Observation: Vigorous gas evolution (

) indicates the formation of the Vilsmeier-type intermediate.

-

-

Precipitation: The product, TCFC, precipitates as a white solid.

-

Isolation: Filter under inert atmosphere (

). Wash with anhydrous -

Storage: Store in a desiccator at -20°C.

Mechanism of Action: Carboxylic Acid Activation

TCFC acts as a "chlorine transfer agent" and an "oxygen scavenger." The mechanism proceeds through the formation of a highly reactive acyloxy-amidinium intermediate, which collapses to yield the desired acid chloride.

Mechanistic Pathway (Graphviz Visualization)

Caption: Figure 1. Activation of carboxylic acids by TCFC. The chloride counter-ion acts as the nucleophile in the final step, displacing urea to form the acid chloride.

Applications in Drug Development

Efficient Acid Chloride Synthesis

TCFC is superior to Thionyl Chloride (

-

Substrates: Sterically hindered acids, Fmoc-protected amino acids.

-

Conditions: 1.0 eq Acid, 1.1 eq TCFC, solvent (

), 0°C -

Yields: Typically >90%.

One-Pot Esterification & Amidation

While TCFH (the hexafluorophosphate salt) is more common for peptide coupling due to non-hygroscopicity, TCFC is a cost-effective alternative for in situ activation.

Protocol for Difficult Amidation:

-

Mix Carboxylic Acid + TCFC in

. -

Add catalytic N-Methylimidazole (NMI). This forms a transient Acyl-Imidazolium species (super-active electrophile).

-

Add the Amine.

-

Result: Rapid amide bond formation with minimal racemization.

Dehydration Reactions

TCFC acts as a dehydrating agent for converting primary amides to nitriles and formamides to isocyanides.

Safety & Handling Guidelines

Hazard Class: Corrosive (Skin Corr.[3] 1B), Acute Toxicity.

-

Moisture Sensitivity: TCFC reacts violently with water to regenerate Tetramethylurea and HCl gas. All manipulations must occur in a fume hood using Schlenk techniques or a glovebox.

-

Incompatibility: Avoid contact with strong oxidizers and protic solvents (unless they are the reactants).

-

First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then water.

References

-

Fujisawa, T., et al. (1982). "Direct conversion of carboxylic acids to acid chlorides using chloro-bis(dimethylamino)-methylium chloride." Chemistry Letters, 11(12), 1891-1894.

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

-

PubChem. (2024). "Chloro-bis(dimethylamino)-methylium chloride - Compound Summary." National Library of Medicine.

-

Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides."[4] Journal of the American Chemical Society, 117(19), 5401–5402.

Sources

Spectroscopic Profile of Chloro-bis(dimethylamino)-methylium Chloride: A Technical Guide

Introduction

Chloro-bis(dimethylamino)-methylium chloride, systematically named [chloro(dimethylamino)methylidene]-dimethylazanium chloride, and often referred to as tetramethylchloroformamidinium chloride, is a reactive chemical intermediate with significant applications in organic synthesis.[1] Its utility primarily stems from its electrophilic carbon center, making it a powerful reagent for various chemical transformations, including the formation of amidines and the activation of carboxylic acids. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure reaction monitoring, quality control, and mechanistic elucidation. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established scientific principles and practical insights.

Molecular Structure and Spectroscopic Overview

The structure of the chloro-bis(dimethylamino)-methylium cation features a central carbon atom double-bonded to one nitrogen atom and single-bonded to another nitrogen and a chlorine atom. The positive charge is delocalized across the N-C-N system. This electronic configuration dictates the key features observed in its spectra.

Caption: Molecular structure of the chloro-bis(dimethylamino)-methylium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chloro-bis(dimethylamino)-methylium chloride, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectroscopy

Theoretical Analysis: The proton NMR spectrum of the chloro-bis(dimethylamino)-methylium cation is expected to be relatively simple. Due to the symmetry of the molecule and free rotation around the C-N bonds at room temperature, the four methyl groups are chemically equivalent. This would result in a single resonance signal.

Expected Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | Singlet | 12H | N(CH₃)₂ |

Interpretation: The anticipated chemical shift in the region of 3.4-3.6 ppm is downfield from typical amine methyl protons due to the deshielding effect of the adjacent positively charged nitrogen atoms and the overall electron-withdrawing nature of the iminium group. The presence of a single sharp singlet corresponding to 12 protons would be a strong indicator of the compound's structural integrity and purity.

¹³C NMR Spectroscopy

Theoretical Analysis: The proton-decoupled ¹³C NMR spectrum is also predicted to be straightforward. The four methyl carbons are equivalent, and the central iminium carbon represents a distinct chemical environment.

Expected Data:

| Chemical Shift (δ) ppm | Assignment |

| ~40 - 45 | N(CH₃)₂ |

| ~160 - 165 | C=N⁺ |

Interpretation: The methyl carbons are expected to resonate in the 40-45 ppm range. The most characteristic signal is that of the central carbon of the C=N⁺ group, which is significantly deshielded and appears far downfield in the 160-165 ppm region. This downfield shift is a hallmark of carbocation-like centers and is a key diagnostic peak for confirming the presence of the iminium moiety.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of chloro-bis(dimethylamino)-methylium chloride is crucial due to its hygroscopic nature.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups.

Theoretical Analysis: The IR spectrum of chloro-bis(dimethylamino)-methylium chloride is expected to be dominated by absorptions corresponding to the C-H bonds of the methyl groups and the characteristic C=N⁺ stretching vibration of the iminium core.

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 - 3000 | Medium-Strong | C-H stretch (methyl) |

| ~1680 - 1720 | Strong | C=N⁺ stretch (iminium) |

| ~1400 - 1480 | Medium | C-H bend (methyl) |

| ~1000 - 1250 | Medium-Strong | C-N stretch |

| ~600 - 800 | Medium | C-Cl stretch |

Interpretation: The most diagnostic peak in the IR spectrum is the strong absorption between 1680 and 1720 cm⁻¹, which is characteristic of the C=N⁺ stretching frequency. This band is typically at a higher wavenumber than a standard C=N double bond due to the positive charge on the nitrogen, which strengthens and stiffens the bond. The C-H stretching and bending vibrations of the methyl groups will also be prominent. The C-Cl stretch is expected in the fingerprint region and may be difficult to assign definitively without comparative studies.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, offering insights into the molecular weight and fragmentation patterns of a compound.

Theoretical Analysis: For chloro-bis(dimethylamino)-methylium chloride, a soft ionization technique such as Electrospray Ionization (ESI) is most appropriate, as it is an ionic compound. The analysis would be performed in positive ion mode. The primary ion observed would be the intact cation, [C₅H₁₂ClN₂]⁺.

Expected Data (ESI-MS):

| m/z | Relative Abundance | Assignment |

| ~135.08 | High | [C₅H₁₂³⁵ClN₂]⁺ |

| ~137.08 | Moderate | [C₅H₁₂³⁷ClN₂]⁺ |

Interpretation: The mass spectrum should show a prominent isotopic cluster for the molecular ion due to the presence of chlorine. The peak at m/z ~135 would correspond to the cation containing the ³⁵Cl isotope, while the peak at m/z ~137 would correspond to the ³⁷Cl isotope. The expected intensity ratio of these peaks is approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom.

Fragmentation Pathway: Under higher energy conditions (e.g., tandem MS/MS), fragmentation of the parent ion could occur. A likely fragmentation pathway would involve the loss of a chloromethane molecule or a chlorine radical.

Caption: Plausible ESI-MS/MS fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for ESI-MS analysis.

Conclusion

The spectroscopic characterization of chloro-bis(dimethylamino)-methylium chloride reveals a molecule with a high degree of symmetry and a distinctive electronically charged core. The ¹H and ¹³C NMR spectra are simple and diagnostic, with the downfield shift of the iminium carbon being a key identifier. The IR spectrum is characterized by a strong C=N⁺ stretching frequency, providing a clear indication of the iminium functional group. ESI-mass spectrometry confirms the molecular weight of the cation and displays the characteristic isotopic pattern of a monochlorinated compound. Together, these spectroscopic techniques provide a comprehensive and self-validating system for the identification and quality assessment of this important synthetic reagent. Researchers utilizing this compound are encouraged to employ the outlined protocols to ensure accurate and reproducible results.

References

-

PubChem. Chloro-bis(dimethylamino)-methylium chloride. National Center for Biotechnology Information. [Link]

-

Wikipedia. TCFH. [Link]

-

Tulla-Puche, J., Torres, A., Calvo, P., Royo, M., & Albericio, F. (2008). N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH), a powerful coupling reagent for bioconjugation. Bioconjugate chemistry, 19(10), 1968–1971. [Link]

- Kantlehner, W., Haug, E., & Funke, B. (1983). Synthesen mit Amidchloriden, III. Synthese und Reaktionen von Chlorformamidiniumchloriden. Synthesis, 1983(11), 904-905.

- Beutner, G. L., et al. (2018). TCFH−NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222.

- Luis, N., et al. (2024). Beyond Amide Bond Formation: TCFH as a Reagent for Esterification. Organic Letters, 26(14), 2745–2750.

- White, D. E., Stewart, I. C., Seashore-Ludlow, B. A., Grubbs, R. H., & Stoltz, B. M. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- Taylor & Francis. (n.d.). Mass spectrum – Knowledge and References.

- Metabase. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.

- ResearchGate. (2025, August 6). Crystal structure of N,N,N',N'-tetramethylchloroformamidinium chloride, [C5H12N2Cl]Cl.

Sources

- 1. Chloro-bis(dimethylamino)-methylium chloride | C5H12Cl2N2 | CID 11019310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TCFH - Wikipedia [en.wikipedia.org]

- 3. N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH), a powerful coupling reagent for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of "Chloro-bis(dimethylamino)-methylium chloride" in organic solvents

An In-Depth Technical Guide to the Solubility of N,N,N',N'-Tetramethylchloroformamidinium Chloride in Organic Solvents

Introduction

N,N,N',N'-Tetramethylchloroformamidinium chloride, the subject of this guide, is a reactive organic salt pivotal in various synthetic transformations.[1][2] Structurally, it consists of a central carbon atom bonded to a chlorine atom and two dimethylamino groups, forming the N,N,N',N'-tetramethylchloroformamidinium cation, with a chloride anion.[3] This compound is a member of the haloformamidinium salt family, which are highly electrophilic and serve as precursors to other critical reagents or as direct participants in chemical synthesis, such as esterification and the formation of heterocyclic compounds.[1][3] It is closely related to the well-known peptide coupling reagent TCFH, which shares the same cation but possesses a hexafluorophosphate anion.[4][5]

Understanding the solubility of this compound is paramount for its effective handling, application, and the optimization of reaction conditions. As a hygroscopic and reactive salt, its interaction with various solvent environments dictates its stability, reactivity, and the feasibility of its use in specific synthetic protocols.[6] This guide provides a comprehensive analysis of its solubility profile, the theoretical underpinnings of this behavior, and a robust experimental protocol for its quantitative determination.

Pillar 1: Theoretical Principles of Solubility

The solubility of an ionic compound like N,N,N',N'-tetramethylchloroformamidinium chloride in organic solvents is governed by the interplay between the lattice energy of the salt and the solvation energy of its constituent ions. The guiding principle is "like dissolves like," which, for ionic species, translates to a preference for polar solvents.[7][8]

-

Lattice Energy: This is the energy required to separate the ions in the solid crystal lattice. For dissolution to occur, the energy released during solvation must overcome this lattice energy.

-

Solvation Energy: This is the energy released when the individual ions (the N,N,N',N'-tetramethylchloroformamidinium cation and the chloride anion) are surrounded and stabilized by solvent molecules.

-

Solvent Polarity: Polar solvents possess permanent dipoles that can interact favorably with the positive and negative ions through ion-dipole interactions, leading to effective solvation and higher solubility.[9] Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are particularly effective as they can solvate cations well without having reactive protons. Polar protic solvents (e.g., methanol, water) can solvate both cations and anions effectively, though the potential for reaction with this specific hygroscopic and reactive salt must be considered.[6]

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the ions from each other, reducing the electrostatic attraction between them and favoring dissolution.

The following diagram illustrates the relationship between these key factors.

Caption: Factors influencing the dissolution of an ionic salt in organic solvents.

Pillar 2: Solubility Profile

While precise quantitative data for N,N,N',N'-tetramethylchloroformamidinium chloride is not widely published, a qualitative and semi-quantitative solubility profile can be constructed based on the behavior of analogous compounds like TCFH, Vilsmeier's reagent, and other quaternary ammonium salts.[10][11][12] The compound is a hygroscopic solid, suggesting good solubility in water, but this may be accompanied by hydrolysis.[6] For organic solvents, a clear trend based on polarity is expected.

Table 1: Estimated Solubility of N,N,N',N'-Tetramethylchloroformamidinium Chloride

| Solvent Class | Solvent Example | Polarity Index (Reichardt) | Expected Solubility | Rationale & Commentary |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 | High | Excellent at solvating both cations and anions. Often used for dissolving polar, salt-like reagents.[13] |

| N,N-Dimethylformamide (DMF) | 0.386 | High | Similar to DMSO. Its amide structure effectively solvates cations. Vilsmeier's reagent is often generated in DMF.[14] | |

| Acetonitrile (ACN) | 0.460 | Moderate to High | A polar aprotic solvent capable of dissolving many ionic compounds. TCFH is soluble in common organic solvents like ACN.[10] | |

| Halogenated | Dichloromethane (DCM) | 0.309 | Moderate | A solvent of intermediate polarity. The related N,N,N′,N′-tetramethylformamidinium chloride is soluble in DCM.[6] |

| Chloroform | 0.259 | Low to Moderate | Less polar than DCM. Simple analogues like tetramethylammonium chloride are insoluble in chloroform.[15] | |

| Ethers | Tetrahydrofuran (THF) | 0.207 | Low / Precipitant | A relatively nonpolar ether. Used to precipitate the related N,N,N′,N′-tetramethylformamidinium chloride from DCM/acetone solutions.[6] |

| Diethyl Ether | 0.117 | Insoluble | A nonpolar solvent with very poor ability to solvate ions. | |

| Hydrocarbons | Toluene | 0.099 | Insoluble | A nonpolar aromatic solvent. Ineffective at solvating ionic salts. |

| Hexanes | ~0.009 | Insoluble | A nonpolar aliphatic solvent. Ineffective at solvating ionic salts. | |

| Polar Protic | Methanol (MeOH) | 0.762 | High (with caution) | Highly polar and can solvate ions well. However, as a protic solvent, it may react with the electrophilic reagent over time. |

| Ethanol (EtOH) | 0.654 | High (with caution) | Similar to methanol. The compound may react to form acetals or other byproducts.[6] |

Pillar 3: Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental protocol is required. The following describes the isothermal equilibrium method, a reliable "excess solid" technique, followed by gravimetric analysis.[16] This method establishes a saturated solution at a constant temperature, after which the concentration of the dissolved solid is accurately measured.

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Methodology

1. Materials and Preparation:

-

N,N,N',N'-Tetramethylchloroformamidinium chloride (ensure purity and handle under inert atmosphere due to its hygroscopic nature).

-

Anhydrous organic solvents of interest.

-

Temperature-controlled shaker or water bath.

-

Analytical balance (4 decimal places).

-

Glass vials with PTFE-lined screw caps.

-

Volumetric flasks and pipettes (Class A).

-

Syringes and 0.2 µm syringe filters (ensure filter compatibility with the solvent).

-

Centrifuge (optional).

-

Vacuum oven or nitrogen stream for solvent evaporation.

2. Experimental Procedure:

-

Step 2.1: Vial Preparation: Tare a clean, dry glass vial on the analytical balance.

-

Step 2.2: Addition of Solute: Add an excess amount of N,N,N',N'-tetramethylchloroformamidinium chloride to the vial. "Excess" means adding enough solid so that a visible amount remains undissolved after equilibration.

-

Step 2.3: Addition of Solvent: Add a precise volume (e.g., 5.00 mL) or mass of the chosen anhydrous solvent to the vial. Immediately cap the vial tightly to prevent solvent evaporation and moisture ingress.

-

Step 2.4: Equilibration: Place the sealed vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Causality Insight: Constant temperature and prolonged agitation are critical to ensure the solution becomes truly saturated and the measurement is reproducible.

-

Step 2.5: Phase Separation: After equilibration, remove the vial and let it stand in a temperature-controlled rack for several hours to allow the excess solid to settle. For finer suspensions, centrifugation (e.g., 10 minutes at 3000 rpm) is highly effective. Trustworthiness Check: This step ensures that no undissolved solid particles are transferred in the next step, which would artificially inflate the solubility measurement.

-

Step 2.6: Aliquot Withdrawal: Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe fitted with a 0.2 µm filter. Self-Validation: The filter provides a final guard against transferring particulate matter.

-

Step 2.7: Gravimetric Measurement: Dispense the filtered aliquot into a pre-weighed (tared) vial. Weigh the vial again to determine the exact mass of the saturated solution transferred.

-

Step 2.8: Solvent Evaporation: Remove the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved. Causality Insight: Complete removal of the solvent is essential for an accurate measurement of the dissolved solute mass.

-

Step 2.9: Final Weighing: Weigh the vial containing the dried solute residue.

3. Calculation of Solubility:

-

Mass of dissolved solute (m_solute): (Weight of vial + residue) - (Weight of empty vial).

-

Mass of solvent in aliquot (m_solvent): (Mass of saturated solution aliquot) - (m_solute).

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100.

-

Solubility (g/L): (m_solute / volume of aliquot withdrawn) * 1000.

4. Safety and Handling:

-

Handle N,N,N',N'-tetramethylchloroformamidinium chloride in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation.[2]

-

Due to its hygroscopic nature, handle the solid under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) and use anhydrous solvents to ensure reproducibility and prevent decomposition.

Conclusion

N,N,N',N'-Tetramethylchloroformamidinium chloride is a polar, ionic salt whose solubility is dictated by fundamental principles of thermodynamics. It exhibits high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in solvents like dichloromethane, and is largely insoluble in nonpolar media such as hexanes and toluene. While it is likely soluble in polar protic solvents, the potential for chemical reaction necessitates careful consideration for its use in such systems. For researchers and drug development professionals, a precise understanding of its solubility in various organic media is crucial for designing robust synthetic routes and ensuring reproducible results. The provided experimental protocol offers a reliable framework for quantitatively determining these values, empowering scientists to fully leverage the synthetic potential of this versatile reagent.

References

-

N,N,N′,N′-Tetramethylformamidinium chloride - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28). Retrieved February 20, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved February 20, 2026, from [Link]

-

The Solubility Parameters of Ionic Liquids - MDPI. (2010, April 27). Retrieved February 20, 2026, from [Link]

-

N′,N′-TETRAMETHYLCHLOROFORMAMIDINIUM CHLORIDE AS AN EFFICIENT CONDENSATION REAGENT FOR A NOVEL ESTERIFICATION APPLICABLE TO THE MACROLIDE SYNTHESIS - Oxford Academic. (2006, March 27). Retrieved February 20, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 20, 2026, from [Link]

-

Ionic liquid - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved February 20, 2026, from [Link]

-

N ,N ,N ′,N ′-Tetramethylformamidinium chloride - Grokipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

N,N,N′,N′-Tetramethylchloroformamidinium chloride - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

-

Ionic Liquids - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

-

Vilsmeier reagent - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Influence of organic solvent on the separation of an ionic liquid from a lignin-ionic liquid mixture - PubMed. (2014, March 15). Retrieved February 20, 2026, from [Link]

-

Solubility of ILs in water and organic solvents | Download Table - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

-

Crystal structure of N,N,N',N'-tetramethylchloroformamidinium chloride, [C5H12N2Cl]Cl. (2025, August 6). Retrieved February 20, 2026, from [Link]

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scientific Research Publishing. (n.d.). Retrieved February 20, 2026, from [Link]

-

TCFH - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Tetramethylammonium chloride | (CH3)4NCl | CID 6379 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]

-

3.8 Uronium/Guanidinium Salts. (n.d.). Retrieved February 20, 2026, from [Link]

-

(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

-

TETRAMETHYLAMMONIUM CHLORIDE - Ataman Kimya. (n.d.). Retrieved February 20, 2026, from [Link]

-

A study of the reactivity of cyclic aminomethylammonium mannich salts - University of Strathclyde. (2022, November 5). Retrieved February 20, 2026, from [Link]

-

Fluorous 2-Chloropyridinium Salt (Mukaiyama Condensation Reagent) for Amide Formation Reactions - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate | 207915-99-9 | Benchchem [benchchem.com]

- 5. TCFH - Wikipedia [en.wikipedia.org]

- 6. N,N,N′,N′-Tetramethylformamidinium chloride - Wikipedia [en.wikipedia.org]

- 7. chem.ws [chem.ws]

- 8. Ionic liquid - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. TCHF - Enamine [enamine.net]

- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 12. chemimpex.com [chemimpex.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Tetramethylammonium chloride | (CH3)4NCl | CID 6379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. lifechemicals.com [lifechemicals.com]

Technical Guide: Stability & Storage of Chloro-bis(dimethylamino)-methylium chloride

This guide outlines the rigorous technical standards for the storage, handling, and stability maintenance of Chloro-bis(dimethylamino)-methylium chloride .

Executive Summary

Chloro-bis(dimethylamino)-methylium chloride (CAS: 13829-06-6), often referred to as the chloride salt of the TCFH cation, is a potent electrophilic chlorinating and activating agent. It serves as a critical intermediate in the synthesis of guanidines, amidines, and the activation of carboxylic acids.

However, its utility is directly proportional to its instability. Unlike its hexafluorophosphate counterpart (TCFH), the chloride salt is extremely hygroscopic and thermally labile . Improper storage leads to rapid hydrolysis, generating Tetramethylurea (TMU) and Hydrochloric acid (HCl) , which not only renders the reagent useless but introduces acidic contaminants that can compromise downstream sensitive chemistry. This guide defines the "Gold Standard" for maintaining reagent integrity.

Physicochemical Profile & Identification

| Feature | Specification |

| IUPAC Name | Chloro-bis(dimethylamino)methylium chloride |

| Common Names | Tetramethylchloroformamidinium chloride; TCF-Cl |

| CAS Number | 13829-06-6 |

| Formula | |

| Molecular Weight | 171.07 g/mol |

| Structure | |

| Physical State | White to pale yellow crystalline solid |

| Hygroscopicity | Severe (Deliquescent in moist air) |

| Solubility | Soluble in polar aprotic solvents (MeCN, DCM, DMF). Reacts with protic solvents. |

Mechanisms of Degradation

Understanding why the reagent degrades is the first step in prevention. The primary failure mode is hydrolysis , driven by the high electrophilicity of the central carbon atom.

The Hydrolysis Pathway

Upon contact with atmospheric moisture, the chloroiminium center undergoes nucleophilic attack by water. This irreversible cascade releases toxic HCl gas and the inert byproduct Tetramethylurea.

Figure 1: Hydrolysis mechanism. Note that the formation of Tetramethylurea is thermodynamically favored and irreversible.

Thermal Instability

While less volatile than Vilsmeier reagents derived from DMF, this salt is thermally sensitive. Prolonged exposure to temperatures >25°C can accelerate disproportionation or autocatalytic decomposition, especially if trace acid (HCl) is present from prior hydrolysis.

Storage & Handling Protocol (The "Gold Standard")

To ensure reagent viability, a multi-barrier storage approach is required.[1]

The Storage Workflow

Figure 2: Optimal storage workflow to prevent moisture ingress.

Detailed Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (± 5°C) | Slows thermal decomposition and reduces kinetic rate of hydrolysis with headspace moisture. |

| Atmosphere | Argon or Nitrogen | Essential. Oxygen is not the primary threat; moisture is. Argon is preferred as it is heavier than air, blanketing the solid. |

| Container | Glass with PTFE Liner | Do not use metal (corrosion risk from HCl). Do not use standard polyethylene (permeable to moisture over time). |

| Desiccant | P2O5 or Indicating Silica | Store the primary vial inside a secondary jar containing a strong desiccant. |

Quality Control & Re-Validation

Before committing valuable starting materials to a reaction, validate the quality of the Chloro-bis(dimethylamino)-methylium chloride batch.

Visual Inspection

-

Pass: Free-flowing white/pale-yellow powder.

-

Fail: Clumping, "wet" appearance, or liquid formation (indicates significant hydrolysis).

NMR Validation (The Definitive Test)

Proton NMR (

-

Solvent: Anhydrous Acetonitrile-d3 (CD

CN) or Dichloromethane-d2 (CD-

Critical: Do NOT use Methanol-d4 (CD

OD) or D -

Critical: Do NOT use DMSO-d6 if it is not strictly anhydrous; the reagent can react with DMSO sulfoxide oxygen.

-

Diagnostic Shifts (in CD

| Species | Chemical Shift ( | Multiplicity | Interpretation |

| Active Reagent | ~3.30 - 3.35 | Singlet (12H) | The methyl groups are deshielded by the cationic center. |

| Tetramethylurea (Impurity) | ~2.75 - 2.80 | Singlet (12H) | The "dead" hydrolysis product. |

Calculation of Purity:

Safety & Toxicology

-

Corrosivity: The reagent releases HCl upon contact with skin or mucous membranes. Causes severe burns.[2][3]

-

Teratogenicity: The hydrolysis product, Tetramethylurea (TMU), is a known teratogen. Handle all waste streams as hazardous.

-

PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat. Always handle in a fume hood.[3]

References

-

Chemical Identity & Properties

- Synthesis & Reactivity: Fujisawa, T., et al. Reaction of N,N,N',N'-Tetramethylchloroformamidinium Chloride with Carboxylic Acids. Chemistry Letters, 1982.

-

NMR Characterization (Analogous TCFH Data)

-

Beutner, G. L., et al. TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 2018. Link

-

-

Hydrolysis Mechanism

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. TCFH - Wikipedia [en.wikipedia.org]

- 5. Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | C5H12ClF6N2P | CID 10989639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. kgroup.du.edu [kgroup.du.edu]

Synonyms for "Chloro-bis(dimethylamino)-methylium chloride" (e.g., tetramethylchloroformamidinium chloride)

A Senior Application Scientist's Perspective on N,N,N′,N′-Tetramethylchloroformamidinium Chloride and its Analogs

In the landscape of modern organic synthesis, the efficient formation of amide and ester bonds is paramount, particularly within the realms of pharmaceutical and materials science. Chloroformamidinium salts have emerged as powerful and versatile reagents for these transformations, offering distinct advantages over traditional coupling agents. This technical guide provides an in-depth exploration of a key member of this class, Chloro-bis(dimethylamino)-methylium chloride, and its widely used hexafluorophosphate analog. We will delve into its nomenclature, physicochemical properties, mechanistic underpinnings, and provide field-proven protocols for its application, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Deciphering the Nomenclature: A Multiplicity of Names for a Versatile Reagent

The compound with the systematic name "Chloro-bis(dimethylamino)-methylium chloride" is more commonly known in the scientific literature by a variety of synonyms. Understanding these is crucial for effective literature searching and clear communication.

The most prevalent synonym is N,N,N′,N′-Tetramethylchloroformamidinium chloride . This name clearly describes the tetramethyl-substituted formamidinium cation and the chloride anion. Other frequently encountered names include:

-

(Dimethylaminomethylene)dimethylammonium chloride

-

[chloro(dimethylamino)methylidene]-dimethylazanium;chloride

A closely related and commercially available analog is N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) . In TCFH, the chloride anion is replaced by a non-nucleophilic hexafluorophosphate anion, which can offer advantages in certain applications, particularly in peptide synthesis where chloride ions can sometimes interfere.

| Systematic Name | Common Synonyms | Abbreviation | CAS Number |

| Chloro-bis(dimethylamino)-methylium chloride | N,N,N′,N′-Tetramethylchloroformamidinium chloride, (Dimethylaminomethylene)dimethylammonium chloride | - | 1071-38-1 |

| [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate | N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | TCFH | 94790-35-9 |

Physicochemical Properties and Handling

N,N,N′,N′-Tetramethylchloroformamidinium chloride is a white to light yellow crystalline solid that is notably hygroscopic and moisture-sensitive. Therefore, it is imperative to handle this reagent under anhydrous conditions and store it in a cool, dry environment (typically 2–8 °C) to maintain its stability and reactivity. Its hexafluorophosphate counterpart, TCFH, is also a white crystalline solid but is generally less hygroscopic, which can simplify handling.

Safety Precautions: Both N,N,N′,N′-Tetramethylchloroformamidinium chloride and TCFH are classified as hazardous substances. They can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling these reagents. Work should be conducted in a well-ventilated fume hood. The major by-product of reactions involving these reagents is tetramethylurea, which has demonstrated teratogenic activity in some animal studies, necessitating careful handling and disposal of reaction waste.